3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H27NO3S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.17116490 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Thiazolidinediones, including compounds with structural similarities to the specified chemical, have been synthesized and studied for their chemical properties. Researchers have developed numerous derivatives to evaluate their biological activities, such as hypoglycemic and hypolipidemic effects in animal models. The structural analysis reveals that specific moieties within these compounds are essential for their activity, showcasing their potential for further chemical modification and application in medicinal chemistry (Sohda et al., 1982).
Biological Activities
Thiazolidinediones have been explored for a broad spectrum of biological activities. These compounds have shown promise in various domains, including antimicrobial and antifungal applications. Some derivatives exhibit significant inhibitory activities against pathogenic strains of bacteria and fungi, suggesting their potential as therapeutic agents. For instance, specific thiazolidinedione derivatives demonstrated better inhibitory activities than reference drugs against certain Gram-positive bacterial strains and also showed good antifungal activity (Stana et al., 2014).
Anticancer Properties
Furthermore, certain thiazolidinedione derivatives have been investigated for their anticancer properties. Studies have found that these compounds can exhibit selective cytotoxicity against cancer cell lines, such as human lung carcinoma cells, by inducing apoptosis and inhibiting cell proliferation. This highlights their potential as lead compounds for developing new anticancer therapies (Rodrigues et al., 2018).
Corrosion Inhibition
Interestingly, thiazolidinediones have also been studied for their application in corrosion inhibition, particularly for protecting carbon steel in acidic environments. Their effectiveness as corrosion inhibitors has been attributed to their ability to form covalent bonds with iron atoms, showcasing their potential in industrial applications for corrosion protection (Chaouiki et al., 2022).
Properties
IUPAC Name |
(5Z)-3-butyl-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S/c1-6-8-9-21-19(22)18(25-20(21)23)12-15-11-16(13(3)4)17(24-7-2)10-14(15)5/h10-13H,6-9H2,1-5H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFBCGPIROUKP-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OCC)C(C)C)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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